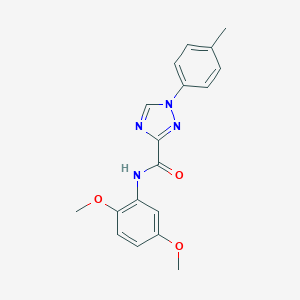
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It may also induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exhibits low toxicity towards normal cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its low toxicity towards normal cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One of the areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Furthermore, studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2,5-dimethoxybenzaldehyde to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxaldehyde. This intermediate product is then reacted with ethyl acetoacetate to form 4-methyl-N-(2,5-dimethoxyphenyl) hydrazinecarboxylic acid ethyl ester. The final product is obtained by reacting the ethyl ester with triethyl orthoformate and ammonium acetate in the presence of acetic acid.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-12-4-6-13(7-5-12)22-11-19-17(21-22)18(23)20-15-10-14(24-2)8-9-16(15)25-3/h4-11H,1-3H3,(H,20,23) |
Clave InChI |
FNTHQCZXBUIALF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)




